REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=O.Cl.[NH2:13][OH:14].C([O-])(=O)C.[Na+]>O.O1CCOCC1>[OH:10][C:9]1[CH:8]=[C:7]([OH:11])[CH:6]=[CH:5][C:4]=1[C:2](=[N:13][OH:14])[CH3:1] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for three days before the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was partitioned between chloroform and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel with a gradient of ethyl acetate and dichloromethane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |